molecular formula C19H19N3 B3047474 4-Phenyl-2-(piperidin-1-yl)quinazoline CAS No. 14005-51-7

4-Phenyl-2-(piperidin-1-yl)quinazoline

Cat. No.: B3047474
CAS No.: 14005-51-7
M. Wt: 289.4 g/mol
InChI Key: OLRQEYHHPDXGTO-UHFFFAOYSA-N
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Description

4-Phenyl-2-(piperidin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of a piperidine ring and a phenyl group into the quinazoline scaffold enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary targets of 4-Phenyl-2-(piperidin-1-yl)quinazoline are Pseudomonas aeruginosa and anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Pseudomonas aeruginosa is a common bacterium that can cause disease in animals, including humans. It is found in soil, water, skin flora, and most man-made environments throughout the world . ALK and ROS1 are proteins involved in cell growth and division .

Mode of Action

This compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system . It also acts as an inhibitor of ALK and ROS1 . The compound decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The affected pathways include the quorum sensing system in Pseudomonas aeruginosa . This system regulates biofilm formation, a key factor in bacterial pathogenicity and invasion potential . By inhibiting this system, this compound disrupts the bacteria’s ability to form biofilms, thereby reducing its pathogenicity .

Pharmacokinetics

The compound’s molecular weight is 2894 g/mol, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the inhibition of biofilm formation in Pseudomonas aeruginosa . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(piperidin-1-yl)quinazoline typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a piperidine moiety.

    Phenyl Group Addition: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(piperidin-1-yl)quinazoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where various functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated quinazoline derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

4-Phenyl-2-(piperidin-1-yl)quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its anticancer properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinazoline: Lacks the piperidine ring, which may result in different pharmacological properties.

    2-(Piperidin-1-yl)quinazoline: Lacks the phenyl group, affecting its biological activity.

    4-Phenyl-2-(morpholin-1-yl)quinazoline: Contains a morpholine ring instead of piperidine, which can alter its chemical reactivity and biological effects.

Uniqueness

4-Phenyl-2-(piperidin-1-yl)quinazoline is unique due to the combined presence of the phenyl group and piperidine ring, which enhances its pharmacological profile and makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

4-phenyl-2-piperidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-16-11-5-6-12-17(16)20-19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRQEYHHPDXGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358069
Record name 4-phenyl-2-(piperidin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14005-51-7
Record name 4-Phenyl-2-(1-piperidinyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14005-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-phenyl-2-(piperidin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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